molecular formula C15H12O2 B14669502 Prop-2-ynyl 2-naphthalen-1-ylacetate CAS No. 51537-81-6

Prop-2-ynyl 2-naphthalen-1-ylacetate

Cat. No.: B14669502
CAS No.: 51537-81-6
M. Wt: 224.25 g/mol
InChI Key: WCIUBICGXUKIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-ynyl 2-naphthalen-1-ylacetate is a chemical reagent of interest in medicinal chemistry and anticancer research. It incorporates two pharmacologically significant motifs: a naphthalen-1-yl (1-naphthyl) group and a prop-2-yn-1-yl (propargyl) group, linked by an acetamide spacer. The naphthalene ring system is a versatile scaffold in drug design, known for its ability to improve a compound's chemical and metabolic stability . Researchers are particularly interested in naphthalene derivatives for their potential to exhibit diverse biological activities, including serving as aromatase inhibitors and tubulin polymerization inhibitors, which are key mechanisms in the development of new anticancer agents . The prop-2-ynyl (propargyl) moiety is a valuable functional group in organic synthesis and can be used to create more complex molecular architectures through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While specific biological data for this compound is not available in the current literature, its structure aligns with compounds being actively investigated for their antiproliferative properties against various cancer cell lines, such as MCF-7 breast cancer cells . This product is intended for use as a building block in synthetic chemistry programs or as a standard in analytical studies. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

51537-81-6

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

prop-2-ynyl 2-naphthalen-1-ylacetate

InChI

InChI=1S/C15H12O2/c1-2-10-17-15(16)11-13-8-5-7-12-6-3-4-9-14(12)13/h1,3-9H,10-11H2

InChI Key

WCIUBICGXUKIJP-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-ynyl 2-naphthalen-1-ylacetate typically involves the esterification of 2-naphthalen-1-ylacetic acid with prop-2-ynyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable approach. Additionally, the reaction conditions can be optimized to minimize by-products and improve the overall yield of the desired ester .

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl 2-naphthalen-1-ylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-ynyl 2-naphthalen-1-ylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of prop-2-ynyl 2-naphthalen-1-ylacetate involves its interaction with molecular targets through its functional groups. The prop-2-ynyl group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name Core Structure Functional Groups Key Features
Prop-2-ynyl 2-naphthalen-1-ylacetate Naphthalene + acetyl-propargyl ester Ester (–COO–), propargyl (–C≡CH) High reactivity of propargyl group for cycloadditions
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Naphthalene + triazole + acetamide Triazole, acetamide (–NHCO–) Bioactive triazole moiety; hydrogen-bonding capacity
Methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate Naphthalene + nitro + phenyl acetate Nitro (–NO₂), ester (–COO–) Electron-withdrawing nitro group enhances stability
Naphthalen-1-ylmethyl 2-cyanoacetate Naphthalene + cyanoacetate Cyano (–CN), ester (–COO–) Electron-deficient cyano group for nucleophilic reactions
2-Iodo-N-(prop-2-yn-1-yl)acetamide Propargyl + iodoacetamide Iodo (–I), propargyl, amide (–CONH–) Halogenated propargyl derivative; potential for cross-coupling

Physicochemical Properties

Compound IR Data (cm⁻¹) NMR Shifts (δ, ppm) Solubility
This compound Expected ester C=O (~1740), C≡C (~2100) Propargyl CH₂ (~4.5–5.0), naphthyl H (~7–8) Organic solvents (DMF, DCM)
6a C=O (1671), triazole C–N (1303) –OCH₂ (5.48), triazole H (8.36) Polar aprotic solvents (DMSO)
6b C=O (1682), NO₂ (1504) –NO₂ Ar–H (8.61) Ethanol/water mixtures

Research Findings and Trends

  • Click Chemistry : Propargyl esters like this compound are pivotal in synthesizing triazole-linked hybrids for drug discovery .
  • Material Science : Propargyl groups enable polymerization via alkyne metathesis or radical pathways, suggesting utility in functional polymers .
  • Safety Gaps : While some propargyl derivatives have hazard data (e.g., ), others like this compound lack comprehensive toxicological profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.